molecular formula C12H13NO3 B3385977 3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid CAS No. 685543-78-6

3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid

Cat. No.: B3385977
CAS No.: 685543-78-6
M. Wt: 219.24 g/mol
InChI Key: LFWYJFPYELUEKZ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid is an organic compound with the molecular formula C12H13NO3 and a molar mass of 219.24 g/mol . This compound is characterized by the presence of a benzyl group, a methyl group, and a carbamoyl group attached to a prop-2-enoic acid backbone. It is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

The synthesis of 3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid typically involves the reaction of benzylamine with methyl isocyanate to form the benzyl(methyl)carbamoyl intermediate. This intermediate is then reacted with acrylic acid under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .

Chemical Reactions Analysis

3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(E)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-13(11(14)7-8-12(15)16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWYJFPYELUEKZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901202565
Record name (2E)-4-[Methyl(phenylmethyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901202565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685543-78-6
Record name (2E)-4-[Methyl(phenylmethyl)amino]-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685543-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-4-[Methyl(phenylmethyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901202565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid
Reactant of Route 3
Reactant of Route 3
3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid
Reactant of Route 4
Reactant of Route 4
3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid
Reactant of Route 5
Reactant of Route 5
3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid
Reactant of Route 6
Reactant of Route 6
3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.